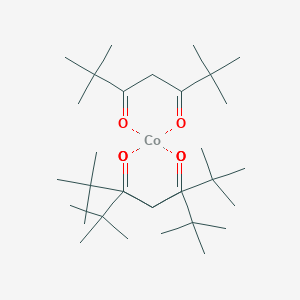
C33H60CoO6
Description
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound that features cobalt as its central metal atom. This compound is notable for its unique structure, which includes a hydroxyl group and a conjugated double bond system. The presence of cobalt imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Properties
CAS No. |
14877-41-9 |
|---|---|
Molecular Formula |
C33H60CoO6 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
cobalt;tris((E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
InChI Key |
KZYDQDGBCQGIHS-QFVJJVGWSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cobalt with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. This can be achieved through various methods, including:
Direct Coordination: Mixing cobalt salts (such as cobalt chloride or cobalt nitrate) with the ligand in an appropriate solvent under controlled temperature and pH conditions.
Ligand Exchange: Using a pre-formed cobalt complex and exchanging its ligands with 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions in batch or continuous flow reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
Scientific Research Applications
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Mechanism of Action
The mechanism by which cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves the coordination of cobalt with various substrates, facilitating electron transfer reactions. The molecular targets include enzymes and other proteins, where the compound can inhibit or modify their activity through redox reactions and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt complex with similar coordination properties.
Cobalt(III) chloride: A simpler cobalt compound used in various catalytic applications.
Cobalt(II) nitrate: Commonly used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. The presence of the hydroxyl group and conjugated double bond system allows for versatile chemical modifications and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


